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molecular formula C13H12O3 B8710598 3,5-Dipropargyloxybenzyl alcohol CAS No. 176038-84-9

3,5-Dipropargyloxybenzyl alcohol

Cat. No. B8710598
M. Wt: 216.23 g/mol
InChI Key: JMWCYNBFFIWYJK-UHFFFAOYSA-N
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Patent
US08444953B2

Procedure details

Finely powdered K2CO3 (14 g, 0.10 mol), and KI (17 g, 0.10 mol) were stirred in acetone (200 mL) under a nitrogen atmosphere. 3,5-Dihydroxybenzyl alcohol (4.2 g, 0.030 mol), and propargyl chloride (5.3 g, 0.071 mol) were added and mixture was allowed to reflux overnight. After the solution was filtered, and evaporated down to dryness, the residue was diluted with DCM, worked up and the solvents were removed in vacuo leaving a yellow oil, which solidified upon standing to give 6.3 g in 97% yield.
Name
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[OH:7][C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([OH:16])[CH:15]=1)[CH2:11][OH:12].[CH2:17](Cl)[C:18]#[CH:19].[CH3:21][C:22]([CH3:24])=O>>[CH2:17]([O:7][C:8]1[CH:9]=[C:10]([CH:13]=[C:14]([O:16][CH2:24][C:22]#[CH:21])[CH:15]=1)[CH2:11][OH:12])[C:18]#[CH:19] |f:0.1.2|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
OC=1C=C(CO)C=C(C1)O
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C#C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After the solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated down to dryness
ADDITION
Type
ADDITION
Details
the residue was diluted with DCM
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a yellow oil, which
CUSTOM
Type
CUSTOM
Details
to give 6.3 g in 97% yield

Outcomes

Product
Name
Type
Smiles
C(C#C)OC=1C=C(CO)C=C(C1)OCC#C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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